molecular formula C7H8N2O2 B15344911 1-(1H-Imidazol-1-yl)butane-1,3-dione

1-(1H-Imidazol-1-yl)butane-1,3-dione

Cat. No.: B15344911
M. Wt: 152.15 g/mol
InChI Key: PQGKOTLSKNLYOV-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) typically involves the reaction of imidazole with a suitable 1,3-dioxobutyl precursor under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The 1,3-dioxobutyl group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) can be compared with other imidazole derivatives, such as:

    1H-Imidazole, 1-(1,3-dioxopropyl): Similar in structure but with a different substituent, leading to variations in chemical and biological properties.

    1H-Imidazole, 1-(1,3-dioxopentyl): Another derivative with a longer carbon chain, which may affect its reactivity and applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-imidazol-1-ylbutane-1,3-dione

InChI

InChI=1S/C7H8N2O2/c1-6(10)4-7(11)9-3-2-8-5-9/h2-3,5H,4H2,1H3

InChI Key

PQGKOTLSKNLYOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N1C=CN=C1

Origin of Product

United States

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